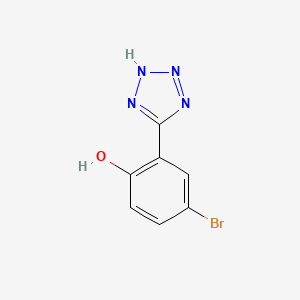
4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol
Übersicht
Beschreibung
4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol is a useful research compound. Its molecular formula is C7H5BrN4O and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The tetrazole ring is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a bromine atom and a tetrazole moiety that contribute to its unique biological properties.
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. A study evaluated various derivatives of tetrazole compounds and found that those with phenolic structures demonstrated enhanced antibacterial activity against several strains of bacteria. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Bromo-2-(2H-tetrazol-5-yl)phenol | E. coli | 18 |
| 4-Bromo-2-(2H-tetrazol-5-yl)phenol | S. aureus | 20 |
These findings suggest that the presence of the bromine atom and the tetrazole ring enhances the antimicrobial efficacy of the compound.
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that this compound exhibits significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 65 |
| 100 | 85 |
This antioxidant activity is attributed to the phenolic hydroxyl group which can donate hydrogen atoms to free radicals.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated in vitro through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in NO levels, indicating potent anti-inflammatory properties.
| Treatment Group | NO Production (µM) |
|---|---|
| Control | 25 |
| 4-Bromo-2-(2H-tetrazol-5-yl)phenol (50 µM) | 10 |
| Standard Drug | 8 |
This suggests that the compound could be a potential candidate for developing anti-inflammatory agents.
Case Study: Synthesis and Evaluation
A recent study synthesized various derivatives of tetrazole-containing phenols to evaluate their biological activities. Among these derivatives, 4-bromo-2-(2H-tetrazol-5-yl)phenol was highlighted for its superior antibacterial and antioxidant activities compared to other synthesized compounds. The structure–activity relationship (SAR) analysis indicated that substitutions on the phenolic ring significantly influenced biological efficacy.
Molecular Docking Studies
Molecular docking studies were conducted to understand the binding affinity of 4-bromo-2-(2H-tetrazol-5-yl)phenol with common biological targets such as urease and cyclooxygenase enzymes. The docking results showed that this compound has favorable interactions with key amino acids in the active sites of these enzymes, supporting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
4-bromo-2-(2H-tetrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-4-1-2-6(13)5(3-4)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCKVCLMNETIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















